Heptanoic acid, 7-(octylthio)-
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Overview
Description
Heptanoic acid, 7-(octylthio)- is an organic compound that belongs to the class of carboxylic acids It is characterized by a seven-carbon chain terminating in a carboxylic acid functional group, with an octylthio substituent at the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, 7-(octylthio)- typically involves the introduction of an octylthio group to heptanoic acid. One common method is the reaction of heptanoic acid with octanethiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of heptanoic acid, 7-(octylthio)- may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: Heptanoic acid, 7-(octylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The octylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptanoic acid, 7-(octylthio)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of heptanoic acid, 7-(octylthio)- involves its interaction with specific molecular targets and pathways. The octylthio group can modulate the compound’s reactivity and interactions with enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Heptanoic Acid: A simpler analog without the octylthio group.
Octanoic Acid: An eight-carbon carboxylic acid without the thioether linkage.
Hexanoic Acid: A six-carbon carboxylic acid with different chain length and properties.
Uniqueness: Heptanoic acid, 7-(octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
7-octylsulfanylheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2S/c1-2-3-4-5-7-10-13-18-14-11-8-6-9-12-15(16)17/h2-14H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRGGNWJFYSVSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402495 |
Source
|
Record name | Heptanoic acid, 7-(octylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107016-80-8 |
Source
|
Record name | Heptanoic acid, 7-(octylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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